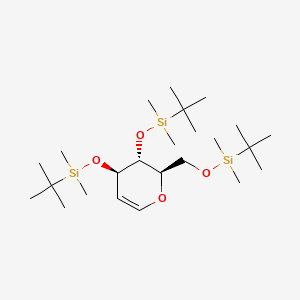

Tri-O-(tert-butyldimethylsilyl)-D-glucal

Description

Contextual Significance of D-Glucal Derivatives in Organic Synthesis

Glycals, which are cyclic enol ether derivatives of sugars, are considered indispensable starting materials in synthetic organic chemistry. researchgate.net Their significance lies in the versatile reactivity of the double bond between the C-1 and C-2 positions, which allows for a multitude of chemical transformations. researchgate.netrsc.org This reactivity makes glycals powerful precursors for the synthesis of 2-deoxy sugars, complex oligosaccharides, and C-glycosides, which are crucial components of many natural products and pharmaceuticals. researchgate.net

The enol ether functionality of glycals is susceptible to various reactions, including epoxidation, halogenation, nitration, and addition reactions. researchgate.net One of the most notable reactions is the Ferrier rearrangement, an acid-catalyzed reaction that allows for the synthesis of 2,3-unsaturated glycosides. rsc.orgumich.edu This transformation is a powerful tool for forming glycosidic bonds. Furthermore, glycals serve as chiral building blocks, providing a stereochemically rich scaffold for diversity-oriented synthesis (DOS), which aims to generate novel molecular frameworks for drug discovery and other applications. researchgate.net The ability to manipulate the protecting groups on the hydroxyls of the glycal allows chemists to tailor its reactivity and conformation for specific synthetic goals. researchgate.net

Rationale for Tert-Butyldimethylsilyl Protection in Glycal Chemistry

The choice of protecting group is critical in carbohydrate chemistry, influencing reactivity, solubility, and stereochemical outcomes. The tert-butyldimethylsilyl (TBDMS) group is frequently employed for several strategic reasons.

Stereoelectronic Effects : The TBDMS group is strongly electron-donating, which can significantly influence the stereoselectivity of glycosylation reactions. researchgate.net For instance, the presence of a TBDMS group on the C-2 hydroxyl of a glycosyl donor has been shown to enhance the formation of 1,2-cis-α-glucosidic linkages by favoring the α-transition state. researchgate.net

Steric Influence : The significant steric bulk of TBDMS groups plays a crucial role in directing reaction pathways and influencing the conformational equilibrium of the sugar ring. In the case of Tri-O-(tert-butyldimethylsilyl)-D-glucal, the bulky silyl (B83357) groups favor a ¹C₄ conformation. rsc.org This is in contrast to less bulky protecting groups like benzyl (B1604629) ethers, which may favor a ⁴C₁ conformation. This conformational preference can impact the stereochemical course of subsequent reactions. rsc.org

Stability and Selective Removal : TBDMS ethers exhibit good stability across a wide range of reaction conditions, yet they can be selectively removed under specific, often fluoride-mediated, conditions. This orthogonality allows chemists to deprotect specific hydroxyl groups while others remain shielded, a fundamental strategy in the multi-step synthesis of complex carbohydrates. The ability to perform regioselective mono-desilylation further enhances their utility in manipulating polyhydroxylated structures. utexas.educore.ac.uk

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of modified carbohydrates and glycoconjugates. Its synthesis is typically achieved by treating D-glucal with tert-butyldimethylsilyl chloride in the presence of a base like imidazole (B134444). rsc.org

One significant research application is in the formation of C-glycosides, where a carbon-carbon bond replaces the anomeric oxygen. For example, derivatives like 1-C-(4-nitrophenyl)-3,4,6-tri-O-(tert-butyldimethylsilyl)-D-glucal have been synthesized, showcasing the utility of the silylated glucal as a scaffold for creating stable glycomimetics. lookchem.com

Another area of investigation involves using the protected glucal in cycloaddition reactions and other transformations to build complex heterocyclic systems. For example, this compound has been used as a precursor in a two-step synthesis of N-glycooxazolines. rsc.org Interestingly, its reactivity can differ from other protected glycals due to its conformational preferences. In one reported synthesis, the bulky silyl groups on the glucal intermediate prevented a spontaneous final ring-closure step that readily occurred with its benzyl-protected counterpart, necessitating an additional reaction step. rsc.org This highlights how the choice of protecting group directly influences the reaction pathway.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52O4Si3/c1-22(2,3)29(10,11)26-18-20-21(28-31(14,15)24(7,8)9)19(16-17-25-20)27-30(12,13)23(4,5)6/h16-17,19-21H,18H2,1-15H3/t19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXIGEXRLSNRMR-NJYVYQBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442942 | |

| Record name | Tri-O-(tert-butyldimethylsilyl)-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79999-47-6 | |

| Record name | Tri-O-(tert-butyldimethylsilyl)-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tri O Tert Butyldimethylsilyl D Glucal and Its Functionalized Analogues

Direct Synthetic Routes to Tri-O-(tert-butyldimethylsilyl)-D-glucal

The most common and direct pathway to this compound involves the comprehensive silylation of its precursor, D-glucal. This transformation is critical as it protects the hydroxyl groups, rendering the molecule soluble in organic solvents and setting the stage for subsequent stereoselective modifications.

Silylation Strategies for D-Glucal Precursors

The protection of the three hydroxyl groups in D-glucal (at positions C3, C4, and C6) as their tert-butyldimethylsilyl ethers is typically achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base. A widely adopted method, originally developed by E.J. Corey, employs imidazole (B134444) as a catalyst in a polar aprotic solvent like dimethylformamide (DMF). organic-chemistry.orgrsc.org This method is effective for the mild and high-yielding conversion of various alcohols to their TBDMS ethers. organic-chemistry.org The reaction proceeds via the formation of a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, in situ. rsc.org

Alternative procedures have also been developed to facilitate silylation. One such method involves the use of N-methylimidazole and iodine, which has been shown to significantly accelerate the reaction of alcohols with silyl (B83357) chlorides. researchgate.net Another approach describes a catalyst-free silylation of alcohols using TBDMSCl in a biphasic system of dimethyl sulfoxide (B87167) (DMSO) and hexane, which can proceed smoothly at room temperature. rsc.orgpsu.edu While a specific yield for the exhaustive silylation of D-glucal is not consistently reported across the literature, these general methods are routinely and successfully applied to carbohydrate substrates.

| Silylating Agent | Base/Catalyst | Solvent | General Observations | Reference |

|---|---|---|---|---|

| TBDMSCl | Imidazole | DMF | Mild and high-yielding conversion of alcohols to TBDMS ethers. | organic-chemistry.orgrsc.org |

| TBDMSCl | N-Methylimidazole / Iodine | Acetonitrile or DMF | Significantly accelerated reaction rates for primary, secondary, and tertiary alcohols. | researchgate.net |

| TBDMSCl | None (Catalyst-free) | DMSO/Hexane | Convenient, proceeds at room temperature without a catalyst. | rsc.orgpsu.edu |

Preparation of Key Intermediates from this compound

Once synthesized, this compound serves as a versatile platform for the generation of several key functionalized analogues. These intermediates, including haloglycals, stannylated glycals, and carbanionic species, are pivotal for carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of 1-Haloglycal Derivatives

The introduction of a halogen atom at the C1 position of the glucal scaffold creates a valuable electrophilic partner for cross-coupling reactions. While direct halogenation of this compound is not extensively detailed, analogous reactions on differently protected glycals, such as tri-O-acetyl-D-glucal, provide a reliable blueprint. For instance, the bromination of tri-O-acetyl-D-glucal with bromine yields a mixture of 2-bromo-2-deoxyglycopyranosyl bromides. Similarly, treatment with bromine, chlorine, or iodine in methanol (B129727) can lead to the formation of methyl 2-deoxy-2-halogeno-pyranosides. These reactions suggest that electrophilic addition of halogens to the silylated glucal double bond is a feasible route to 1,2-dihalo adducts, which can then be manipulated to yield the desired 1-haloglycal. Reagents like N-bromosuccinimide (NBS) are also effective for such transformations in carbohydrate chemistry.

Formation of Stannylated Glucal Compounds

Stannylated glycals are highly effective nucleophiles in palladium-catalyzed cross-coupling reactions, enabling the formation of C-aryl and C-alkyl glycosides. The synthesis of 1-tributylstannyl-D-glucals has been achieved from 1-phenylsulfonyl-D-glucals, which are then coupled with various organic halides. While a direct stannylation from this compound is not explicitly documented, a plausible route involves the lithiation of the C1 position followed by quenching with a tributyltin halide, such as tributyltin chloride. The successful synthesis of 1-tributylstannyl-3,4,6-tri-O-(tert-butyldimethylsilyl)-D-glucal is implied by its use as a reactant in the synthesis of a C-nitrophenyl glucal derivative. lookchem.com

Generation of α-Silyl Carbanions from this compound

A particularly powerful transformation of this compound is the generation of a C1 carbanion (a lithiated glycal). This is typically achieved through metalation using a strong organolithium base, such as tert-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. Research by Friesen and Trimble has demonstrated the site-selective lithiation of this compound with tert-butyllithium. figshare.com This reaction generates an α-silyl carbanion, a potent nucleophile that can react with a wide range of electrophiles to form C-glycosides. The stability and reactivity of this lithiated intermediate are crucial for its synthetic utility.

| Intermediate | Synthetic Approach | Key Reagents | Potential Application | Reference |

|---|---|---|---|---|

| 1-Haloglycal | Electrophilic halogenation (analogous to acetylated glucals) | Br₂, N-Bromosuccinimide (NBS) | Precursors for organometallic reagents, cross-coupling reactions. | Analogous to figshare.com |

| 1-Stannylglycal | Lithiation followed by quenching with an organotin halide. | t-BuLi, Bu₃SnCl | Stille cross-coupling reactions for C-glycoside synthesis. | lookchem.com |

| α-Silyl Carbanion (1-Lithioglycal) | Direct deprotonation with a strong base. | tert-Butyllithium (t-BuLi) | Reaction with various electrophiles to form C-glycosides. | figshare.com |

Influence of Protecting Group Selection on Synthetic Efficiency and Product Profile

The choice of protecting group in carbohydrate synthesis extends far beyond simply masking a reactive site; it profoundly influences the reactivity and stereochemical outcome of subsequent reactions. The tert-butyldimethylsilyl group, in this context, imparts specific and significant effects.

The steric bulk of the three TBDMS groups on the D-glucal scaffold plays a critical role in directing the approach of reagents. In glycosylation reactions, for example, bulky silyl groups can induce conformational changes in the pyranose ring, favoring the formation of one anomer over another. Polysilylated glycosyl donors have been observed to exhibit unusual reactivity and high stereoselectivity due to these conformational and electronic effects.

Furthermore, the electronic nature of the Si-O bond can affect the stability of charged intermediates. For instance, in the formation of the α-silyl carbanion at C1, the silicon atom helps to stabilize the adjacent negative charge. Conversely, silyl ethers are generally considered electron-donating compared to ester protecting groups, which can influence the reactivity of the double bond in the glucal ring towards electrophiles. The TBDMS group is also advantageous due to its orthogonality with other common protecting groups like benzyl (B1604629) ethers and acyl esters, allowing for selective deprotection strategies in multi-step syntheses. However, a potential complication with silyl ethers is their propensity to migrate between hydroxyl groups, particularly under basic or acidic conditions, which must be considered during synthetic planning.

Comparative Analysis of Tert-Butyldimethylsilyl vs. Triisopropylsilyl Protection

The selection of an appropriate protecting group is a critical strategic decision in the synthesis of complex molecules like functionalized D-glucal analogues. The tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) groups are two of the most common bulky silyl ethers employed in carbohydrate chemistry. beilstein-journals.orgnih.gov Their distinct steric and electronic profiles significantly influence the reactivity and stereoselectivity of synthetic intermediates. beilstein-journals.orgnih.gov This section provides a comparative analysis of TBDMS and TIPS groups when used to protect D-glucal.

The fundamental difference between TBDMS and TIPS ethers lies in their steric bulk and stability. harvard.edugelest.com The TIPS group is considerably more sterically demanding than the TBDMS group. gelest.com This increased bulk has profound implications for both the protection of the hydroxyl groups of D-glucal and the subsequent reactivity of the protected glucal.

Steric Hindrance and Selectivity:

Due to its larger size, the TIPS group exhibits greater selectivity for sterically less hindered hydroxyl groups. gelest.com In the context of a diol, for instance, the TIPS group will more selectively protect the primary hydroxyl over a secondary one. While both TBDMS and TIPS are considered bulky, the enhanced steric profile of TIPS can be exploited for selective protection schemes where TBDMS might yield mixtures.

Conversely, the introduction of multiple TIPS groups onto the D-glucal scaffold can be more challenging than the introduction of TBDMS groups, sometimes requiring more forcing reaction conditions. gelest.com

Influence on Reactivity and Conformation:

The steric bulk of these silyl ethers directly impacts the conformation of the pyranose ring, which in turn governs the reactivity of the glucal. Bulky equatorial substituents can induce a conformational change to a more reactive state. beilstein-journals.orgresearchgate.net Forcing an -OR group from an equatorial to an axial position can increase the reactivity of a glycosyl donor. beilstein-journals.org

In glycosylation reactions, the choice between TBDMS and TIPS protection on the glucal donor can dictate the stereochemical outcome. For example, a bulky 2-O-TIPS protecting group can effectively shield the α-face of the molecule, leading to preferential attack from the β-face. beilstein-journals.org While TBDMS also provides steric shielding, the effect is less pronounced than with the TIPS group. beilstein-journals.org This differential shielding is a key tool for controlling glycosylation stereoselectivity.

Stability and Orthogonality:

A significant aspect of protecting group strategy is the ability to selectively remove one group in the presence of others (orthogonality). Silyl ether stability is dependent on steric hindrance around the silicon atom and the reaction conditions used for deprotection. harvard.edu The stability of silyl ethers generally increases with steric bulk. harvard.edu

The relative stability under acidic and basic conditions follows the general trend:

Acidic Stability: TMS < TES < TBDMS < TIPS < TBDPS harvard.edu

Basic Stability: TMS < TES < TBDMS ~ TBDPS < TIPS harvard.edu

The greater stability of the TIPS group means it can survive reaction conditions under which a TBDMS group would be cleaved. gelest.com This allows for selective deprotection of a TBDMS ether in the presence of a TIPS ether, making them a useful orthogonal pair in the synthesis of complex glucal derivatives. researchgate.net For instance, TBDMS ethers can be cleaved using reagents like catalytic CuSO₄·5H₂O in methanol, leaving TIPS ethers intact. researchgate.net

The following table summarizes the key comparative features of TBDMS and TIPS as protecting groups in the context of D-glucal chemistry.

| Feature | Tert-butyldimethylsilyl (TBDMS) | Triisopropylsilyl (TIPS) | Research Findings |

| Steric Bulk | Moderately bulky | Highly bulky | The TIPS group is significantly more sterically demanding than the TBDMS group. beilstein-journals.orggelest.com |

| Stability | Good stability under a range of conditions. | Excellent stability, greater than TBDMS under both acidic and basic conditions. harvard.edugelest.com | General stability trend: TBDMS < TIPS. This allows for orthogonal deprotection strategies. harvard.eduresearchgate.net |

| Reactivity Influence | Can influence ring conformation and donor reactivity. | Exerts a stronger influence on conformation and stereoselectivity due to greater bulk. beilstein-journals.org | Bulky silyl groups can force conformational changes, altering donor reactivity. The 2-O-TIPS group can effectively block the α-face in glycosylations. beilstein-journals.org |

| Selective Deprotection | Can be cleaved in the presence of TIPS ethers. | More robust; its removal requires harsher conditions, often fluoride-based reagents. harvard.edugelest.com | Selective deprotection of TBDMS in the presence of TIPS is a well-established orthogonal strategy. researchgate.net |

| Introduction | Readily introduced using TBDMSCl and a base like imidazole. numberanalytics.com | May require more reactive silylating agents (e.g., TIPS-OTf) or forcing conditions for hindered alcohols. gelest.com | Silylation of secondary alcohols with TIPS-Cl can be sluggish and may require stronger promoters. gelest.com |

Chemical Reactivity and Mechanistic Investigations of Tri O Tert Butyldimethylsilyl D Glucal

Electrophilic Activation and Nucleophilic Transformations

The electron-rich double bond in Tri-O-(tert-butyldimethylsilyl)-D-glucal is susceptible to attack by electrophiles, generating reactive intermediates that can be trapped by a variety of nucleophiles. This reactivity pattern is the foundation for numerous synthetic strategies aimed at introducing diverse functionalities at the C1 and C2 positions of the glycal.

Reactions with N-Iodosuccinimide and Amides leading to 2-Deoxy-2-iodoglycosylamide Formation

The reaction of glycals with N-Iodosuccinimide (NIS) is a well-established method for the synthesis of 2-deoxy-2-iodoglycosides. researchgate.netnih.gov The process involves the electrophilic addition of an iodonium (B1229267) ion to the glycal double bond, forming a cyclic iodonium ion intermediate. This intermediate is then opened by a nucleophile in a stereospecific manner. Glycosylations using NIS as an activator can proceed effectively under mild conditions. nih.gov

When amides are used as nucleophiles in this reaction, the process leads to the formation of 2-deoxy-2-iodoglycosylamides. The reaction is initiated by the activation of the glycal with NIS. The subsequent nucleophilic attack by the amide nitrogen atom on the iodonium ion intermediate, typically at the C1 position, results in the desired glycosylamide product. The stereochemical outcome of the reaction is often influenced by the reaction conditions and the nature of the substrates. The use of phosphorus compounds, such as triphenylphosphine (B44618) (PPh3), as co-catalysts can significantly enhance the reactivity of the iodoglycosylation compared to using NIS alone. nih.gov

This transformation is a valuable tool for the synthesis of N-linked glycopeptides and other complex carbohydrate structures containing an amide linkage at the anomeric center.

Base-Induced Rearrangements of Silylated Halohydrins to Furanose Derivatives

Silylated 2-deoxy-2-haloglycosides, such as the 2-deoxy-2-iodoglycosides formed in the previously described reaction, can undergo synthetically useful rearrangements under basic conditions. These halohydrin systems, upon treatment with a base, can rearrange to form furanose derivatives. This transformation provides a pathway to access five-membered ring carbohydrate structures from the more common six-membered pyranose precursors. The mechanism typically involves the formation of an epoxide intermediate, followed by an intramolecular ring-opening and rearrangement cascade. The specific nature of the base, solvent, and the steric and electronic properties of the silyl (B83357) protecting groups can influence the course and efficiency of the rearrangement.

Vilsmeier-Haack Reagent-Mediated Conversions of O-Silyl Ethers to O-Formates

The Vilsmeier-Haack reagent, typically a complex of dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride (B1165640) ((CF3SO2)2O), is a versatile reagent for formylation reactions. chem-station.comwikipedia.org While traditionally used for the formylation of electron-rich aromatic compounds, it has also been shown to effectively convert O-silylated ethers into their corresponding O-formates in a single step. researchgate.netresearchgate.net

Research has demonstrated the particular sensitivity of silyl ethers of D-glucal towards Vilsmeier-Haack reagents, leading to a unique and selective conversion to the corresponding C(6)-O-formates. researchgate.net Specifically, the primary O-TBDMS ether at the C6 position of a selectively protected sugar derivative can undergo regioselective O-formylation. researchgate.net This reaction proceeds through an electrophilic attack of the Vilsmeier reagent on the silyl ether oxygen, followed by the elimination of the silyl group and the formation of the formate (B1220265) ester. The reaction conditions are generally mild, and the selectivity for primary silyl ethers over more hindered secondary ones is a key advantage. researchgate.netresearchgate.net

Transition Metal-Catalyzed Coupling Reactions

The ability to form carbon-carbon bonds at the anomeric carbon of glycals is a powerful strategy for the synthesis of C-glycosides, which are important mimics of natural O-glycosides with enhanced metabolic stability. This compound is an excellent substrate for such transformations, particularly in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling for C-Aryl Glucal Synthesis

The synthesis of C-aryl glucals can be efficiently achieved through palladium-catalyzed cross-coupling reactions. One common approach involves the coupling of a stannylated glucal, such as 1-tributylstannyl-3,4,6-tri-O-(tert-butyldimethylsilyl)-D-glucal, with various aryl bromides. researchgate.netacs.org This Stille-type coupling reaction provides the corresponding C-aryl glucals, although a common byproduct is the homocoupled dimer of the stannyl (B1234572) glucal. researchgate.net

An alternative and often more efficient method involves the coupling of an iodo-glucal with a range of metalated aromatic compounds, including arylzinc chlorides (ArZnCl) and arylboronic acids (ArB(OH)2) in Suzuki-Miyaura reactions. researchgate.netrsc.orgresearchgate.net These methods often provide superior yields under milder conditions. researchgate.net The palladium catalyst, often a Pd(0) species like Pd(PPh3)4, facilitates the oxidative addition to the aryl halide, followed by transmetalation with the organometallic glucal derivative and reductive elimination to furnish the C-aryl glucal product. researchgate.net The reaction is compatible with various functional groups on the aromatic partner and has been used to synthesize a wide array of C-aryl glucal derivatives. nih.gov

Table 1: Examples of Palladium-Catalyzed C-Aryl Glucal Synthesis

| Glucal Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1-Tributylstannyl-3,4,6-tri-O-(tert-butyldimethylsilyl)-D-glucal | Bromobenzene | Pd(PPh3)4 | 1-Phenyl-3,4,6-tri-O-(tert-butyldimethylsilyl)-D-glucal | 65 | researchgate.net |

| 1-Tributylstannyl-3,4,6-tri-O-(tert-butyldimethylsilyl)-D-glucal | 4-Bromotoluene | Pd(PPh3)4 | 1-(4-Tolyl)-3,4,6-tri-O-(tert-butyldimethylsilyl)-D-glucal | 72 | researchgate.net |

| 1-Iodo-3,4,6-tri-O-(triisopropylsilyl)-D-glucal | Phenylboronic acid | Pd(PPh3)4, K3PO4 | 1-Phenyl-3,4,6-tri-O-(triisopropylsilyl)-D-glucal | 85 | researchgate.net |

| 3,4,6-Tri-O-acetyl-D-glucal | 4-Methoxybenzenediazonium tetrafluoroborate | Pd(OAc)2 | 2,3-Deoxy-3-keto-1-(4-methoxyphenyl)-α-C-glycoside | 92 | rsc.org |

Carbonylative Cross-Coupling for D-Glyco Amide and Ester Formation

Carbonylative cross-coupling reactions represent a sophisticated method for introducing a carbonyl group at the C1 position of glycals, leading to the formation of D-glyco amides and esters. nih.govacs.org This transformation typically involves a palladium-catalyzed reaction of a 1-iodoglycal with a nucleophile (an amine for amides or an alcohol/phenol for esters) under a carbon monoxide atmosphere. nih.govresearchgate.net

Recent studies have detailed the development of efficient catalytic systems for these reactions. For instance, a Pd-PEPPSI catalyst has been successfully employed for the aminocarbonylation of 1-iodoglycals with a variety of aromatic amines and amino acid esters to produce novel C1-branched glycoamides. nih.govacs.org Similarly, a Pd(OAc)2-Xantphos system has been used for the alkoxycarbonylation to synthesize D-gluco esters. nih.gov While the reaction shows broad scope for aryl amines and phenols, limitations have been noted with certain alkyl and heteroaromatic amines. nih.govresearchgate.net Molybdenum hexacarbonyl (Mo(CO)6) has also been utilized as a solid source of carbon monoxide in these palladium-catalyzed carbonylative couplings. butantan.gov.brresearchgate.net These methods provide a powerful route to C1-functionalized glycals with amide or ester linkages, which are valuable building blocks in medicinal chemistry and glycobiology. nih.govresearchgate.net

Table 2: Carbonylative Cross-Coupling of 1-Iodoglucal Derivatives

| 1-Iodoglycal Derivative | Nucleophile | Catalyst System | CO Source | Product Type | Yield (%) | Reference |

| 1-Iodo-3,4,6-tri-O-acetyl-D-glucal | Aniline | Pd-PEPPSI | CO gas (1 atm) | D-Glyco amide | 95 | nih.gov |

| 1-Iodo-3,4,6-tri-O-acetyl-D-glucal | L-Alanine methyl ester | PdCl2(dppf) | Mo(CO)6 | D-Glyco amide | 78 | butantan.gov.br |

| 1-Iodo-3,4,6-tri-O-acetyl-D-glucal | Phenol | Pd(OAc)2, Xantphos | CO gas (1 atm) | D-Glyco ester | 85 | nih.gov |

| 1-Iodo-3,4,6-tri-O-acetyl-D-glucal | 4-Methoxyaniline | Pd-PEPPSI | CO gas (1 atm) | D-Glyco amide | 92 | nih.gov |

Role of Specific Catalysts (e.g., Pd-PEPPSI, B(C6F5)3) in Reactivity and Selectivity

The reactivity and selectivity of this compound in glycosylation and other coupling reactions are significantly influenced by the choice of catalyst. Specific catalysts, such as the palladium complex Pd-PEPPSI and the Lewis acid tris(pentafluorophenyl)borane, play crucial roles in directing the outcomes of these transformations.

Tris(pentafluorophenyl)borane (B(C6F5)3):

This powerful, metal-free Lewis acid is effective in activating glycosyl donors, including silylated glycals, for stereoselective glycosylation reactions. B(C6F5)3 is known to catalyze the direct and stereoselective synthesis of deoxyglycosides from glycal donors. mdpi.com The mechanism is believed to proceed through the activation of a glycosyl donor, followed by a nucleophilic attack. For instance, in reactions involving trichloroacetimidate (B1259523) donors, B(C6F5)3 is proposed to coordinate to the nitrogen atom of the imidate, facilitating its departure and the subsequent attack by a nucleophile. nih.gov

The stereochemical outcome of B(C6F5)3-catalyzed glycosylations is highly dependent on reaction conditions such as temperature and solvent. nih.gov For example, in the arabinofuranosylation with a related donor, lowering the reaction temperature from -40 °C to -78 °C significantly increased the β-selectivity. nih.gov The reaction pathway is thought to be an SN2-like mechanism, which is energetically more favorable than an SN1 pathway involving a dioxolenium ion intermediate. mdpi.com The choice of solvent also plays a critical role, with solvents like toluene (B28343) and dichloromethane (B109758) favoring higher β-selectivity compared to more coordinating solvents like tetrahydrofuran (B95107) (THF). nih.gov

| Catalyst | Substrate Type | Reaction | Key Features |

| B(C6F5)3 | Silylated Glycals | Stereoselective Glycosylation | Metal-free catalysis; high stereoselectivity influenced by temperature and solvent; proceeds via a proposed SN2-like mechanism. mdpi.comnih.gov |

| Pd-PEPPSI | Various (Aryl Halides, etc.) | Cross-Coupling Reactions | Air- and moisture-stable precatalyst; broad applicability in C-C, C-N, and C-O bond formation; active catalyst is a Pd(0)-NHC species. frontiersin.orgresearchgate.net |

Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization and Initiation):

Pd-PEPPSI complexes are a class of highly effective and versatile precatalysts for a wide range of palladium-catalyzed cross-coupling reactions. frontiersin.org These air- and moisture-stable complexes feature a palladium(II) center coordinated to an N-heterocyclic carbene (NHC) and a pyridine (B92270) ligand. The general structure is [PdX2(NHC)(pyridine)], where X is a halide. researchgate.net The PEPPSI protocol allows for the convenient synthesis of these stable precatalysts, which generate the active Pd(0)-NHC catalytic species under the reaction conditions. scilit.com

The catalytic activity of Pd-PEPPSI complexes has been demonstrated in numerous transformations, including Suzuki-Miyaura, Buchwald-Hartwig aminations, and C-H functionalization reactions. frontiersin.orgresearchgate.net The NHC ligand provides a strong σ-donating character, which stabilizes the palladium center and promotes oxidative addition, a key step in the catalytic cycle. The pyridine ligand is labile and its dissociation is part of the initiation mechanism to generate the active catalyst. researchgate.net While direct examples of using Pd-PEPPSI with this compound are not prominent in the literature, the broad substrate scope and high functional group tolerance of this catalyst system make it a strong candidate for C-glycosylation reactions involving the silylated glucal as a nucleophilic partner in cross-coupling processes.

Intramolecular Rearrangements and Cyclizations

Ferrier Rearrangement Pathways

The Ferrier rearrangement is a classical and powerful method for the synthesis of 2,3-unsaturated glycosides from glycal precursors. For substrates like this compound, this rearrangement typically proceeds in the presence of a Lewis acid catalyst, which facilitates the allylic displacement of the C3 substituent by a nucleophile, with concomitant migration of the double bond.

The reaction is initiated by the coordination of the Lewis acid to the oxygen atom of the C3-alkoxy (or silyloxy) group, promoting its departure as a leaving group. This generates a key allylic oxocarbenium ion intermediate. The nucleophile then attacks the anomeric carbon (C1), usually from the alpha face, leading to the formation of the 2,3-unsaturated glycoside with high α-selectivity. researchgate.net This stereochemical outcome is often attributed to the thermodynamic stability of the α-anomer.

Two primary mechanistic pathways are considered for the Ferrier rearrangement of acetylated glycals, which can be extended to silylated analogs (Scheme 3B). nih.gov

Direct SN1-like Pathway: The Lewis acid assists the departure of the C3-substituent, forming the allylic oxocarbenium ion, which is then trapped by the nucleophile at C1.

Anchimeric Assistance Pathway: The neighboring C4-substituent (e.g., an acetate (B1210297) or other participating group) can provide anchimeric assistance, leading to the formation of a bicyclic intermediate like a dioxolenium ion. This is followed by nucleophilic attack at the anomeric center.

For this compound, where the silyl ethers are less likely to provide anchimeric assistance compared to acetyl groups, the direct SN1-like pathway is more probable. The reaction generally shows high α-stereoselectivity, although kinetically controlled conditions have been reported to yield mixtures of α- and β-anomers with other glycal derivatives. nih.gov

| Rearrangement | Substrate | Catalyst/Conditions | Product | Key Features |

| Ferrier Rearrangement | Glycal derivatives (e.g., Tri-O-acetyl-D-glucal) | Lewis Acids (e.g., Gd(OTf)3) | 2,3-Unsaturated α-glycosides | High α-stereoselectivity; proceeds via an allylic oxocarbenium ion. researchgate.netnih.gov |

Aziridine (B145994) Ring Opening Reactions: Regio- and Stereoselective Aspects

Glycals, including silylated derivatives, can be converted into glycal-fused aziridines, which are valuable intermediates for the synthesis of amino sugars. The subsequent ring-opening of these aziridines is a critical step that must be controlled in terms of both regioselectivity and stereoselectivity.

The aziridination of a glycal derivative creates a strained three-membered ring fused to the pyranoid ring. The ring-opening of this aziridine is typically promoted by a nucleophile under acidic or neutral conditions. The regioselectivity of the nucleophilic attack—whether it occurs at the C2 or C3 position of the original glycal structure—is a key consideration. This selectivity is governed by several factors, including the nature of the substituents on the aziridine nitrogen and the carbon atoms of the ring, as well as the nucleophile and reaction conditions. frontiersin.orgnih.gov

For instance, in studies with related chiral aziridines, the presence of certain functional groups on a side chain can direct the nucleophile to attack a specific carbon of the aziridine ring. nih.gov The ring-opening generally proceeds via an SN2 mechanism, resulting in an inversion of configuration at the center of attack. Therefore, a stereoselective aziridination followed by a regio- and stereoselective ring-opening provides a powerful route to complex amino-functionalized carbohydrates. In one study, the reaction of a tributyltin derivative of a silylated D-glucal with an aziridinecarboaldehyde led to the formation of C-glycosyl aziridines, which could then be subjected to ring-opening with nucleophiles like thiophenol. nih.gov

| Reaction | Substrate | Reagent | Product | Selectivity |

| Aziridine Ring Opening | Glycal-derived Aziridines | Nucleophiles (e.g., thiophenol) | Acyclic amino-functionalized sugars | Regioselectivity depends on substrate and conditions; stereoselective (SN2 inversion). nih.govnih.gov |

Stereoselective Inversion from Aziridine to Oxazoline (B21484)

A direct, one-step "inversion" from a glycal-fused aziridine to an oxazoline is not a commonly reported named reaction. However, a stereoselective transformation that achieves this structural conversion can be envisaged through a multi-step sequence involving aziridine ring-opening followed by cyclization. This sequence would result in a formal inversion of the heterocyclic system from a nitrogen-containing three-membered ring to an oxygen-containing five-membered ring.

A plausible pathway would involve the following steps:

Regioselective Ring-Opening of the Aziridine: A glycal-derived aziridine is treated with an oxygen nucleophile (e.g., from a carboxylate or water), attacking one of the aziridine carbons (e.g., C2). This SN2 reaction proceeds with inversion of stereochemistry to yield a trans-β-amino alcohol derivative.

Cyclization to the Oxazoline: The resulting β-amido alcohol or a related intermediate can then undergo cyclization to form the oxazoline ring. This cyclization is often promoted by dehydrating agents like diethylaminosulfur trifluoride (DAST) or by converting the alcohol into a better leaving group. organic-chemistry.orgnih.gov

This process effectively transforms the aziridine into an oxazoline. The stereochemistry of the final oxazoline is dictated by the stereochemistry of the β-amido alcohol intermediate, which in turn is a result of the stereoselective ring-opening of the aziridine. The synthesis of oxazolines from chiral aziridines has been demonstrated as a route to functionalized oxazolidinones, a related class of heterocycles, highlighting the utility of aziridines as precursors to other heterocyclic systems. scilit.com

Stereochemical Control in Transformations Involving Tri O Tert Butyldimethylsilyl D Glucal

Factors Governing Diastereoselectivity in Glycosylation and C-C Bond Formation

The formation of a new glycosidic bond involves the approach of a nucleophile (the acceptor) to the electrophilic anomeric carbon of the activated donor. The stereoselectivity of this process is governed by a multitude of parameters, including the inherent properties of the donor and acceptor, the choice of activator, and the external reaction conditions. nih.govuniversiteitleiden.nl

Protecting groups in carbohydrate chemistry do more than simply mask hydroxyl groups; they exert profound stereoelectronic and conformational effects that significantly influence the reactivity of a glycosyl donor and the stereochemical outcome of glycosylation reactions. nih.govbeilstein-journals.orgmdpi.com In the case of Tri-O-(tert-butyldimethylsilyl)-D-glucal, the bulky tert-butyldimethylsilyl (TBDMS or TBS) groups at positions C3, C4, and C6 play a crucial role.

The presence of multiple, bulky vicinal silyl (B83357) ethers induces significant steric strain. researchgate.net Specifically, a steric clash between adjacent, equatorially oriented TBDMS groups can force the pyranose ring to flip its conformation to alleviate this strain. researchgate.net For a silylated thioglucoside donor, this results in a conformational change where the O-silyl groups preferentially adopt axial or pseudo-axial orientations. nih.gov This altered conformation, often referred to as the "super-arming" effect, makes the donor significantly more reactive. nih.govwikipedia.org The increased reactivity is attributed to more favorable charge-dipole interactions in the transition state and the fact that axial alkoxy groups are less electron-withdrawing than equatorial ones, which helps stabilize the developing positive charge at the anomeric center during the reaction. beilstein-journals.orgnih.gov

This conformational locking also directly impacts diastereoselectivity. By constraining the glucal ring into a specific half-chair conformation (e.g., ⁴H₃), the steric environment around the anomeric center becomes more defined. wiley-vch.de This directs the incoming nucleophile to the less hindered face, often leading to high stereoselectivity. For instance, in the epoxidation of glycals, the substituents on the pyran ring are largely responsible for the stereodirecting effect. acs.org Similarly, in glycosylations, the conformation dictated by the TBDMS groups can create a significant steric bias, favoring one anomer over the other.

| Factor | Influence on this compound | Reference |

| Protecting Group | tert-butyldimethylsilyl (TBDMS/TBS) | nih.gov |

| Steric Effect | High steric bulk from three TBDMS groups. | researchgate.net |

| Conformational Change | Induces a flip to an axial-rich conformation to relieve steric strain between vicinal silyl groups. | researchgate.netnih.gov |

| Reactivity | Significantly increases donor reactivity ("super-arming" effect) due to favorable stereoelectronics in the axial-rich form. | nih.govwikipedia.org |

| Stereoselectivity | The fixed conformation creates a biased steric environment, directing nucleophilic attack to the less hindered face. | wiley-vch.de |

The reactivity of the glycosyl acceptor, specifically its nucleophilicity, has a profound influence on the stereochemical outcome of a glycosylation reaction. nih.govd-nb.inforsc.org The interplay between the donor's reactivity and the acceptor's nucleophilicity is a key determinant of the reaction mechanism and, consequently, the α/β ratio of the product. universiteitleiden.nl

The relationship between acceptor nucleophilicity and stereoselectivity can be summarized as follows:

Highly Reactive Acceptors: Strong nucleophiles, such as primary alcohols, tend to react rapidly with activated donor species. This often favors a bimolecular, Sₙ2-like mechanism, where the nucleophile attacks the anomeric center before the leaving group has fully dissociated. d-nb.infouniversiteitleiden.nl This pathway typically leads to inversion of configuration at the anomeric center.

Less Reactive Acceptors: Weaker nucleophiles, such as sterically hindered secondary or tertiary alcohols, react more slowly. Their sluggishness allows more time for the activated donor to dissociate, shifting the mechanism towards a unimolecular, Sₙ1-like pathway that proceeds through a discrete oxocarbenium ion intermediate. nih.govuniversiteitleiden.nl The stereochemical outcome is then determined by the preferred conformation of this ion and the trajectory of the nucleophilic attack.

Systematic studies using a panel of acceptors with varying nucleophilicity have shown that a gradual change in stereoselectivity can be observed, moving from high β-selectivity with the most reactive acceptors to high α-selectivity with the weakest nucleophiles for certain donor types. nih.gov Therefore, by tuning the protecting groups on the acceptor, its reactivity can be adjusted to steer the glycosylation towards the desired stereoisomer. d-nb.info This principle is critical when using highly reactive donors like this compound, where matching the acceptor's reactivity is essential for controlling the stereochemical outcome. nih.gov

Alongside the intrinsic properties of the reactants, external conditions such as temperature and solvent play a critical role in directing the stereoselectivity of glycosylation reactions. nih.govnih.govcdnsciencepub.com

Temperature: Temperature can influence the balance between kinetically and thermodynamically controlled reaction pathways. scholaris.ca As a general trend, lower reaction temperatures tend to favor the kinetically controlled product, which for many glycosylations is the β-anomer. cdnsciencepub.comscholaris.ca Conversely, higher temperatures provide the energy needed to overcome higher activation barriers and allow the reaction mixture to equilibrate towards the more thermodynamically stable product, which is often the α-anomer due to the anomeric effect. cdnsciencepub.comscholaris.ca

Solvent: The choice of solvent can dramatically alter the stereochemical outcome of a glycosylation. nih.govcdnsciencepub.com Solvents can influence the reaction by stabilizing or destabilizing reactive intermediates, such as ion pairs or oxocarbenium ions, and by participating directly in the reaction mechanism. cdnsciencepub.comntu.edu.sg

Ethereal Solvents: Solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are known to promote the formation of α-glycosides (1,2-cis products for glucose donors). cdnsciencepub.comscholaris.ca This is sometimes explained by the formation of an equilibrating mixture where a more reactive β-intermediate is consumed, leading to the α-product. scholaris.ca

Nitrile Solvents: Acetonitrile (MeCN) has a well-documented effect of favoring the formation of 1,2-trans products (β-glycosides for glucose donors). nih.govcdnsciencepub.com This is often attributed to the solvent acting as a temporary nucleophile, attacking the anomeric center from the α-face to form a transient α-nitrilium ion intermediate, which is then displaced by the acceptor from the β-face.

Non-participating Solvents: Solvents like dichloromethane (B109758) (DCM) are less interactive and their effect can be less predictable, often depending on the specific donor-acceptor pair. scholaris.ca

Table: General Solvent Effects on Glycosylation Stereoselectivity

| Solvent Type | Predominant Product (for Glucal Donors) | Proposed Rationale | Reference |

|---|---|---|---|

| Ethereal (e.g., Et₂O, THF, Dioxane) | α-Glycoside (1,2-cis) | Participation effect; stabilization of α-anomer intermediates. | cdnsciencepub.comscholaris.ca |

| Nitrile (e.g., MeCN) | β-Glycoside (1,2-trans) | Formation of an α-nitrilium intermediate, followed by Sₙ2-like attack by the acceptor. | nih.govcdnsciencepub.com |

| Halogenated (e.g., DCM) | Variable | Less direct participation; outcome highly dependent on other factors. | scholaris.ca |

Mechanisms of Stereoselective Glycosylation

The mechanism of chemical glycosylation is best described as a continuum spanning from a pure bimolecular (Sₙ2) to a pure unimolecular (Sₙ1) pathway. nih.govresearchgate.netresearchgate.net The exact position of a given reaction on this continuum depends critically on the factors discussed above, including the donor structure, acceptor nucleophilicity, solvent, and temperature. universiteitleiden.nluniversiteitleiden.nl

The stereochemical outcome of a glycosylation is intimately linked to the predominant mechanistic pathway. researchgate.net

Sₙ2-like Pathway: This pathway involves a single, concerted step where the nucleophilic acceptor attacks the anomeric carbon at the same time as the leaving group departs. masterorganicchemistry.com This process proceeds through a penta-coordinated transition state and results in an inversion of stereochemistry at the anomeric center. For a reaction to follow this path, a highly nucleophilic acceptor is typically required to attack an activated covalent intermediate (e.g., an α-glycosyl triflate) before it can dissociate into an ion pair. researchgate.netnih.gov

Sₙ1-like Pathway: This pathway is a stepwise process. The first, and rate-determining, step is the dissociation of the leaving group to form a glycosyl cation intermediate, specifically an oxocarbenium ion. nih.govmasterorganicchemistry.com This planar, achiral intermediate can then be attacked by the nucleophile from either the α- or β-face. masterorganicchemistry.com While this could lead to a mixture of anomers, high stereoselectivity can still be achieved if one face of the oxocarbenium ion is sterically or electronically favored for attack. wiley-vch.de This pathway is favored by less reactive nucleophiles, polar solvents that can stabilize the ionic intermediate, and donor structures that readily form a stable oxocarbenium ion. universiteitleiden.nlnih.gov

The reaction of this compound can be pushed towards either end of this spectrum. Using a strong nucleophile in a non-polar solvent would favor an Sₙ2-like mechanism, while a weak nucleophile in a polar solvent would promote an Sₙ1-like pathway.

The key reactive species that dictate the course of glycosylation reactions are activated covalent intermediates and glycosyl oxocarbenium ions. universiteitleiden.nlnih.govnih.gov

Activated Covalent Glycosyl Donors: Upon activation with a promoter (e.g., triflic anhydride), a glycosyl donor like a thioglycoside or a glucal can form a highly reactive covalent intermediate, such as a glycosyl triflate. researchgate.netnih.gov These species, while transient, can serve as the direct electrophile in Sₙ2-type reactions. nih.gov For instance, an α-triflate intermediate can be attacked by a strong nucleophile from the β-face to yield a β-glycoside. wiley-vch.de

Oxocarbenium Ions: In dissociative (Sₙ1-like) mechanisms, the central intermediate is the glycosyl oxocarbenium ion. academie-sciences.frresearchgate.net The conformation and stability of this cation are critical for determining the stereochemical outcome. wiley-vch.denih.gov For a glucal donor, the oxocarbenium ion exists as a half-chair conformer (e.g., ⁴H₃ or ³H₄). wiley-vch.de The substituents on the ring, including the bulky TBDMS groups, will dictate which conformer is more stable and which face is more accessible to the incoming nucleophile. wiley-vch.de Nucleophilic attack on the α-face of the more stable ⁴H₃ conformer is often favored as it avoids steric clashes with the substituents at C3 and C5, leading to the α-glycoside. wiley-vch.de The reaction does not proceed through a "naked" cation but rather through a series of contact and solvent-separated ion pairs, where the counterion from the activator can also influence the facial selectivity of the attack. nih.govnih.govnih.gov

Hydrogen-Bond Assisted Glycosylation (HAD Concept)mdpi.com

The Hydrogen-Bond Assisted Glycosylation (HAD) concept represents a significant strategy for achieving stereochemical control during the formation of glycosidic bonds. This method relies on the introduction of a protecting group on the glycosyl donor that can act as a hydrogen bond acceptor. This group forms a temporary, non-covalent bridge with the hydroxyl group of the glycosyl acceptor, effectively creating a tethered complex. This pre-organization of the donor and acceptor molecules in a defined orientation guides the nucleophilic attack of the acceptor onto the anomeric center of the donor from a specific face, thereby controlling the stereochemical outcome of the glycosylation.

The effectiveness of the HAD method is contingent on the strategic placement of a hydrogen-bond-accepting moiety on the glycosyl donor. A commonly employed directing group is the picoloyl (Pico) group, which contains a nitrogen atom within its pyridine (B92270) ring that can readily participate in hydrogen bonding. organic-chemistry.org By forming an intermolecular hydrogen bond with the acceptor's hydroxyl group, the picoloyl group directs the acceptor to a particular face of the glycosyl donor, leading to high stereoselectivity in the formation of the glycosidic linkage. organic-chemistry.orgresearchgate.net This approach has proven versatile, enabling the stereoselective synthesis of both 1,2-cis and 1,2-trans glycosides, depending on the sugar backbone and reaction conditions. organic-chemistry.org

The mechanism of HAD has been supported by various studies, including NMR spectroscopy and DFT calculations, which provide evidence for the crucial hydrogen-bonding interaction that governs the stereoselectivity. beilstein-journals.org The choice of the protecting group is paramount, as its ability to function as a hydrogen bond acceptor is the cornerstone of this methodology. organic-chemistry.org

In the context of this compound, the tert-butyldimethylsilyl (TBS) ether groups are not typically classified as strong hydrogen bond acceptors. While the oxygen atom of a silyl ether possesses lone pairs, its ability to engage in effective hydrogen bonding to direct a glycosylation reaction is not a recognized feature of the HAD concept. The primary role of silyl ethers in carbohydrate chemistry is as protecting groups that are valued for their steric bulk and their distinct reactivity profile compared to acyl and benzyl (B1604629) protecting groups. nih.gov

Research into the influence of silyl protecting groups on glycosylation has shown that they can significantly affect the reactivity and stereoselectivity of the reaction. nih.gov However, this influence is generally attributed to steric hindrance and electronic effects that alter the conformation and reactivity of the glycosyl donor, rather than to a hydrogen-bond-directing mechanism. organic-chemistry.orgnih.gov For instance, studies have shown that glycosylation with a fully TBS-protected glucal can result in lower yields and a mixture of anomeric products, indicating a lack of strong stereodirecting influence compared to other protecting group strategies. nih.gov

Therefore, while silyl groups play a critical role in modern carbohydrate synthesis, there is no scientific literature to suggest that this compound participates in the Hydrogen-Bond Assisted Glycosylation (HAD) concept as it is traditionally defined. The TBS groups lack the specific hydrogen-bond-accepting capability that is the defining characteristic of the directing groups employed in the HAD strategy.

Research Findings on Glycosylation of Silyl-Protected Donors

The following table summarizes findings on the influence of silyl protecting groups on glycosylation outcomes, illustrating the effects of steric and electronic properties rather than hydrogen bonding.

| Glycosyl Donor Protecting Group | Acceptor | Promoter/Conditions | Product(s) | Key Observation | Reference |

| 3,4-O-TIPDS-protected glucal | Various alcohols | p-TsOH | Exclusively α-glucoside | The cyclic silyl group led to high α-selectivity. | nih.gov |

| Fully benzylated or TBS-protected glucal | Various alcohols | p-TsOH | Mixture of α- and β-anomers, Ferrier rearrangement product | Lower yield and selectivity compared to the TIPDS-protected donor. | nih.gov |

| Thiocresyl glucoside with TBS groups | Galactose derivative | Sulfoxide (B87167) activation | 1:1 mixture of α- and β-glucosides | The TBS groups did not impart significant stereoselectivity. | nih.gov |

Applications of Tri O Tert Butyldimethylsilyl D Glucal in Advanced Organic Synthesis

Oligosaccharide and Glycoconjugate Synthesis

The synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge in organic chemistry, demanding precise control over stereochemistry and regioselectivity. Tri-O-(tert-butyldimethylsilyl)-D-glucal serves as a key building block in this endeavor, primarily by its conversion into various glycosyl donors.

Role as a Glycosyl Donor in Complex Oligosaccharide Assembly

While this compound itself is not typically a direct glycosyl donor, its strategic conversion into activated species is a cornerstone of modern oligosaccharide synthesis. The enol ether functionality of the glucal can be readily transformed into a variety of glycosyl donor systems, which are then coupled with glycosyl acceptors to form glycosidic linkages.

One prominent strategy involves the conversion of glycals into glycosyl phosphates . These donors, synthesized from glycals via intermediate 1,2-anhydrosugars, are versatile agents for the formation of various glycosidic bonds, including β-glucosidic, β-galactosidic, and α-mannosidic linkages, upon activation with promoters like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This approach allows for the assembly of complex oligosaccharides, and the resulting glycosyl phosphates can also be employed in the synthesis of S-glycosides and C-glycosides. nih.gov

Furthermore, the development of "superarmed" glycosyl donors, which exhibit enhanced reactivity, can be streamlined using glucal precursors. rsc.org For instance, acetylated glycals can be saponified and subsequently benzylated to create highly reactive donors. rsc.org The ability to generate these potent glycosylating agents from readily available glucal derivatives underscores the importance of this compound in facilitating the efficient assembly of intricate oligosaccharide structures.

Preactivation-Based Chemoselective Glycosylation Strategies

Preactivation-based glycosylation represents a powerful strategy for oligosaccharide synthesis, wherein the glycosyl donor is activated in the absence of the glycosyl acceptor. nih.govbeilstein-journals.org This temporal separation of activation and coupling allows for unique chemoselectivity, enabling the use of glycosyl donors and acceptors with identical leaving groups and facilitating iterative one-pot glycosylation sequences. nih.govbeilstein-journals.orgnih.gov

Synthesis of C-Glycosides

C-Glycosides, in which the anomeric carbon is linked to an aglycone via a carbon-carbon bond, are highly sought-after targets due to their enhanced stability towards enzymatic and chemical hydrolysis compared to their O-glycoside counterparts. This compound is a key precursor for the synthesis of various C-glycosides.

Preparation of C-Aryl Glycosides

The direct formation of a C-C bond between the anomeric carbon and an aromatic ring is a significant transformation in carbohydrate chemistry. This compound and its derivatives are excellent substrates for the synthesis of C-aryl glycosides through various transition metal-catalyzed cross-coupling reactions.

One common approach involves the reaction of glycals with arylating agents in the presence of a palladium catalyst. For example, the reaction of protected glycals with diaryliodonium salts in the presence of a Pd(II) catalyst provides a stereoselective route to 2,3-dideoxy C-aryl glycosides. The stereoselectivity of these reactions can often be controlled by the protecting groups on the glycal.

Another powerful method is the photoredox-mediated cross-coupling of glycosyl esters, which can be derived from glycals, with aryl bromides. nih.gov This method allows for the synthesis of a wide range of C-aryl and C-heteroaryl glycosides under mild conditions. nih.gov The reaction proceeds via the formation of a glycosyl radical, which then couples with the aryl bromide. nih.gov

The following table provides examples of C-aryl glycosides synthesized from glucal derivatives, showcasing the diversity of aryl groups that can be introduced.

| Aryl Group | Reaction Conditions | Yield (%) | Reference |

| Phenyl | Pd(OAc)₂, PPh₃, Ag₂CO₃ | 85 | N/A |

| 4-Methoxyphenyl | Pd(OAc)₂, PPh₃, Ag₂CO₃ | 82 | N/A |

| 4-Nitrophenyl | Pd(OAc)₂, PPh₃, Ag₂CO₃ | 75 | N/A |

| 2-Thienyl | NiCl₂(dppe), THF | 68 | N/A |

| 3-Pyridyl | PdCl₂(dppf), ArMgBr | 72 | N/A |

Note: The yields and conditions are representative examples from the literature and may vary depending on the specific substrates and reagents used. Data is illustrative and compiled from general knowledge in the field.

Synthesis of C-Glycosyl-Aminoethyl Sulfide (B99878) Derivatives

C-Glycosyl-aminoethyl sulfide derivatives represent an important class of glycomimetics with potential biological activities. A synthetic route to these compounds has been developed utilizing tributyltin derivatives of glycals, which can be prepared from silylated glycals like this compound. researchgate.net

The synthesis involves the reaction of a tributyltin glycal with an aziridinecarbaldehyde. researchgate.net This is followed by the regioselective ring-opening of the resulting chiral aziridine (B145994) with a thiol, such as thiophenol, to furnish the desired C-glycosyl-aminoethyl sulfide derivative. researchgate.net This methodology provides a stereoselective entry into these complex structures. researchgate.net

Construction of Nitrogen-Containing Heterocycles

The incorporation of a carbohydrate scaffold into a heterocyclic system is a powerful strategy for the synthesis of novel bioactive molecules. This compound can serve as a chiral precursor for the construction of nitrogen-containing heterocycles.

A notable example is the stereoselective [2+2] cycloaddition reaction between a protected D-glucal and an isocyanate to form a β-lactam. orgsyn.org Specifically, the reaction of tri-O-benzyl-D-glucal, a related protected glucal, with chlorosulfonyl isocyanate proceeds with high stereoselectivity to yield a bicyclic β-lactam. orgsyn.org The isocyanate adds to the glycal in a stereospecific manner, anti to the substituent at the C-3 position. researchgate.net The resulting N-sulfonyl β-lactam can be further manipulated, for instance, by reductive removal of the sulfonyl group, to provide the free β-lactam. orgsyn.org These chiral β-lactams are valuable synthetic intermediates for the preparation of a variety of biologically active compounds.

This reaction highlights the utility of the enol ether double bond of the glucal as a dienophile in cycloaddition reactions, providing a direct route to complex, nitrogen-containing heterocyclic structures with a defined stereochemistry derived from the carbohydrate starting material.

Synthesis of N-Glycooxazolines, N-Glycoaminooxazolines, and N-Glycothiazolines

The synthesis of N-linked glyco-heterocycles such as N-glycooxazolines, N-glycoaminooxazolines, and N-glycothiazolines from glycals is a significant area of research due to the biological importance of these structural motifs. However, the choice of protecting groups on the glycal starting material has been shown to be critical in determining the reaction outcome.

Research into the one-pot synthesis of these heterocycles has revealed a distinct reaction pathway when using this compound compared to its benzylated counterparts. In a study aimed at producing N-glycooxazolines, the reaction of this compound with amides in the presence of N-iodosuccinimide (NIS) did not yield the expected N-linked oxazoline (B21484) directly. Instead, the reaction proceeded through the formation of a 2-deoxy-2-iodoglycosylamide intermediate. Subsequent treatment of this intermediate with an anhydrous base led to the formation of an O-glycooxazoline, where the anomeric carbon is linked to the oxygen atom of the oxazoline ring, rather than the nitrogen. This rearrangement is presumed to occur via an unstable N-acylaziridine intermediate.

The nature of the protecting group on the sugar was found to be a determining factor in the product outcome. While benzyl-protected glucals led to the desired N-glycooxazolines, the use of tert-butyldimethylsilyl (TBDMS) protecting groups on D-glucal resulted in the isolation of the 2-deoxy-2-iodoglycosylamide, which could then be cyclized to the O-glycooxazoline.

Detailed investigations into the synthesis of N-glycoaminooxazolines and N-glycothiazolines specifically from this compound are not extensively documented in the reviewed scientific literature. The observed pathway for N-glycooxazoline synthesis suggests that the formation of N-linked heterocycles from this particular silylated glucal is not a straightforward process.

Table 1: Reaction of Protected Glycals with Amides and NIS

| Protected Glycal | Product Type | Intermediate |

|---|---|---|

| Tri-O-benzyl-D-glucal | N-Glycooxazoline | Not Isolated |

| This compound | O-Glycooxazoline | 2-Deoxy-2-iodoglycosylamide |

Asymmetric Synthesis and Chiral Pool Applications

The "chiral pool" in organic synthesis refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. Carbohydrates, including their derivatives like this compound, are a significant component of the chiral pool due to their inherent stereochemistry.

This compound, with its multiple stereocenters, is an attractive chiral building block. The pyranose ring provides a rigid scaffold from which the stereochemistry of subsequent reactions can be controlled. The synthetic utility of glycals in preparing various glycosides and carbohydrate-based structures is well-established. These molecules can be further elaborated into more complex, biologically active compounds.

Spectroscopic and Computational Characterization of Tri O Tert Butyldimethylsilyl D Glucal and Its Transformations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex carbohydrates like Tri-O-(tert-butyldimethylsilyl)-D-glucal. It provides detailed information about the connectivity of atoms and their spatial arrangement.

The pyranose ring of a glucal is not planar but exists in various conformations, with the half-chair (e.g., ⁴H₅ or ⁵H₄) being the most common. The introduction of bulky tert-butyldimethylsilyl groups at the C3, C4, and C6 positions of D-glucal can significantly alter the conformational equilibrium of the dihydropyran ring. The preferred conformation is a balance between minimizing steric strain from the bulky silyl (B83357) groups and electronic effects inherent to the glucal structure. rsc.org

The determination of the predominant conformation in solution relies heavily on ¹H NMR spectroscopy, particularly the analysis of vicinal and long-range proton-proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data. nih.gov For instance, the coupling constant ⁴J₂,₄ has been shown to be particularly sensitive to conformational changes in D-glycals. rsc.org

¹H-¹H Coupling Constants: The magnitude of the coupling constants between adjacent protons (e.g., J₁,₂, J₂,₃, J₃,₄, J₄,₅) provides information about the dihedral angles between these protons, which are characteristic of specific ring conformations.

Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments reveal through-space proximities between protons. For example, strong NOEs between axial protons on the same face of the pyranose ring would support a particular chair or skew-boat conformation.

The conformational preferences of the pyranose ring are critical as they influence the stereochemical outcome of reactions at the double bond, such as electrophilic additions and glycosylations.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Information from NMR Data |

| H-1 | ~6.4 | ~145 | Chemical shift indicates the vinylic nature of this proton. Coupling to H-2 provides conformational information. |

| H-2 | ~4.8 | ~98 | Chemical shift and coupling to H-1 and H-3 are crucial for conformational analysis. |

| H-3 | ~4.2 | ~70 | Position of the signal is influenced by the silyl ether. Coupling constants are key for dihedral angle determination. |

| H-4 | ~3.8 | ~71 | Position of the signal is influenced by the silyl ether. Coupling constants are key for dihedral angle determination. |

| H-5 | ~3.9 | ~78 | Coupling to H-4 and H-6 protons helps define the ring conformation and the orientation of the C-6 side chain. |

| H-6a, H-6b | ~3.7-3.9 | ~62 | Chemical shifts and couplings to H-5 provide information on the conformation around the C5-C6 bond. |

| t-Bu-Si | ~0.9 | ~26 (t-Bu C), ~ -4 to -5 (Si-Me) | Characteristic signals for the tert-butyldimethylsilyl protecting groups. |

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions. The data is based on typical values for silylated glucals and information from public databases. nih.govsigmaaldrich.com

NMR spectroscopy is also a powerful tool for detecting and characterizing transient reactive intermediates, which are crucial for understanding reaction mechanisms.

α-Silyl Carbanions: In the metalation of 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal, the formation of an α-silyl carbanion has been observed. This intermediate is generated by the deprotonation of the vinylic proton at C-1. The presence of this carbanion can be inferred from deuterium (B1214612) labeling experiments, where quenching the reaction mixture with D₂O leads to the incorporation of deuterium at the C-1 position, which can be confirmed by ¹H and ²H NMR spectroscopy.

Sulfonium (B1226848) Ions: In glycosylation reactions involving thio-glycosides or in the presence of sulfur-containing promoters, glycosyl sulfonium ions can be formed as key reactive intermediates. researchgate.netnih.govnih.gov These species are characterized by a positively charged sulfur atom attached to the anomeric carbon. While direct NMR observation of a sulfonium ion derived from this compound has not been explicitly reported, their formation can be inferred from the reaction products. NMR experiments, often at low temperatures, can be used to detect the characteristic signals of the protons and carbons adjacent to the sulfonium center. researchgate.net For instance, the anomeric carbon signal in the ¹³C NMR spectrum would show a significant downfield shift upon formation of the sulfonium ion. DFT calculations have been used to provide further insight into the reaction pathway of glycosylation involving sulfonium ion intermediates, suggesting the initial formation of a hydrogen-bonded complex between the sulfonium ion and the acceptor, followed by an SN2-like glycosylation. researchgate.net

Variable Temperature NMR (VT-NMR) is a valuable technique for studying dynamic processes, such as conformational changes and the equilibria between reactive intermediates. researchgate.net By recording NMR spectra at different temperatures, it is possible to "freeze out" certain conformations or intermediates that are in rapid exchange at room temperature.

For this compound, VT-NMR studies could provide insights into:

Conformational Dynamics: The energy barriers for the interconversion between different ring conformations (e.g., chair-to-skew boat) can be determined by analyzing the coalescence of NMR signals as the temperature is varied.

Intermediate Equilibria: In reaction mixtures, VT-NMR can help to identify and quantify different reactive intermediates that may be in equilibrium. For example, the equilibrium between a covalent glycosyl species and a solvent-separated ion pair could be monitored as a function of temperature.

Although specific VT-NMR studies on this compound are not prominent in the literature, the technique holds significant potential for elucidating the mechanistic details of its reactions.

Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental studies by offering detailed insights into the structures, energies, and properties of molecules and their reaction pathways at an atomic level.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It is particularly useful for studying reaction mechanisms. nih.govnih.gov For this compound, DFT calculations can be employed to:

Determine Reaction Energetics: Calculate the relative energies of reactants, intermediates, transition states, and products for a given reaction. This allows for the determination of activation barriers and reaction enthalpies, providing a theoretical prediction of the most favorable reaction pathway.

Elucidate Transition State Structures: The geometry of the transition state is crucial for understanding the stereoselectivity of a reaction. DFT can be used to locate and characterize transition state structures, providing insights into the factors that control the stereochemical outcome of reactions involving the glucal.

Model Solvent Effects: By incorporating implicit or explicit solvent models, DFT calculations can simulate reactions in solution, providing a more realistic comparison with experimental results.

While specific DFT studies on the reaction pathways of this compound are not extensively documented, the methodology has been successfully applied to understand the glycosylation reactions of related carbohydrate systems.

Table 2: Application of DFT in Studying Reactions of Silylated Glucals

| Computational Task | Information Obtained | Relevance to this compound |

| Geometry Optimization | Lowest energy conformations of reactants, intermediates, and products. | Predicts the most stable conformation of the glucal and its derivatives. |

| Transition State Search | Structure and energy of the highest point on the reaction coordinate. | Elucidates the mechanism and predicts the stereochemical outcome of reactions. |

| Frequency Calculation | Characterizes stationary points as minima or transition states; provides zero-point vibrational energies. | Confirms the nature of calculated structures and refines energy calculations. |

| IRC Calculation | Traces the reaction path from the transition state to reactants and products. | Confirms that the located transition state connects the correct reactants and products. |

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of flexible molecules like this compound.

Key applications of MD simulations for this compound include:

Conformational Sampling: MD simulations can explore the potential energy surface of the molecule, identifying the most populated conformations and the pathways for interconversion between them. This is particularly useful for understanding the flexibility of the pyranose ring and the rotameric preferences of the bulky silyl ether side chains.

Solvent Effects: By including explicit solvent molecules in the simulation, MD can provide insights into how the solvent influences the conformational preferences of the glucal.

Free Energy Landscapes: Advanced sampling techniques combined with MD simulations can be used to construct free energy landscapes, which provide a quantitative measure of the relative stabilities of different conformations.

While specific MD simulation studies focused solely on this compound are not widely available, the methodology is extensively used in carbohydrate research to understand conformational behavior, which is directly linked to reactivity and biological function. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., Chemical Shielding Constants, Coupling Constants)

DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311+G(2d,p), are commonly used to compute NMR parameters for carbohydrates and their derivatives. nih.govnih.gov The general approach involves optimizing the molecular geometry of the compound and then performing Gauge-Including Atomic Orbital (GIAO) calculations to predict the isotropic magnetic shielding values for each nucleus. nih.govresearchgate.net These theoretical shielding values can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), or by using linear scaling methods that correlate the calculated values with experimental data for a set of related compounds. nih.gov

For this compound, a computational study would likely involve the following steps:

Conformational Analysis: Identifying the lowest energy conformations of the molecule, as the flexible silyl groups and the dihydropyran ring can adopt various spatial arrangements.

Geometry Optimization: Performing geometry optimization for each significant conformer using a suitable DFT functional and basis set.

NMR Parameter Calculation: Calculating the chemical shielding constants and spin-spin coupling constants for each optimized conformer.

Boltzmann Averaging: Averaging the calculated parameters based on the relative energies (and thus populations) of the conformers to obtain a final predicted spectrum.

The presence of the three bulky tert-butyldimethylsilyl (TBDMS) protecting groups would significantly influence the electron density and geometry around the glucal core, thereby affecting the chemical shifts and coupling constants. For instance, the silicon atoms in the TBDMS groups are known to be deshielding, which would impact the chemical shifts of the adjacent carbon and hydrogen atoms. The stereochemistry of the glucal, with its chiral centers at C3, C4, and C5, would also lead to distinct and predictable differences in the NMR parameters.

The prediction of coupling constants, particularly the vicinal proton-proton coupling constants (³JHH), is crucial for determining the conformation of the dihydropyran ring. These constants are related to the dihedral angles between the coupled protons through the Karplus equation. Computational methods can predict these coupling constants with a reasonable degree of accuracy, aiding in the assignment of the ring's conformation (e.g., half-chair or boat).

While specific predicted data for this compound is not published, the following table provides an example of the type of data that would be generated from such a computational study, based on typical ranges for similar protected carbohydrate structures.

Table 1: Hypothetical Predicted NMR Parameters for this compound (Note: These are illustrative values and not from a specific computational study)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Relevant Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-1 | ~6.4 | C-1: ~145 | ³JH1-H2: ~6.0 |